molecular formula C23H17F3N2O4 B214121 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Numéro de catalogue B214121
Poids moléculaire: 442.4 g/mol
Clé InChI: WDXYBELJSVHFQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one, also known as TFB-TBOA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain. In

Applications De Recherche Scientifique

6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its ability to inhibit EAATs has been shown to increase extracellular levels of glutamate, which can lead to excitotoxicity and neuronal damage. This makes 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one a valuable tool for studying the role of glutamate in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mécanisme D'action

6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one acts as a competitive inhibitor of EAATs, binding to the glutamate transport site and preventing the reuptake of glutamate into presynaptic neurons and glial cells. This leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors, resulting in excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one has been shown to have a number of biochemical and physiological effects, including increased extracellular glutamate levels, decreased EAAT activity, and increased excitotoxicity. These effects can lead to neuronal damage and cell death, making 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one a valuable tool for studying the mechanisms of neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is its ability to selectively inhibit EAATs, making it a valuable tool for studying the role of glutamate in neurological disorders. However, its potent inhibitory effects can also lead to neuronal damage and cell death, making it important to use caution when working with this compound. Additionally, 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is a relatively expensive compound, which may limit its use in certain research applications.

Orientations Futures

There are a number of future directions for research involving 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one, including the development of more selective inhibitors of EAATs, the study of the role of glutamate in various neurological disorders, and the development of new treatments for these disorders. Additionally, 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one may have applications in other areas of scientific research, including drug discovery and development, and the study of the mechanisms of other diseases and disorders.

Méthodes De Synthèse

The synthesis of 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves several steps, including the condensation of 2-furylamine with 2,2,2-trifluoroacetyl chloride to form 2-furyl-2,2,2-trifluoroacetamide. This intermediate is then reacted with 2,3-dichlorobenzoic acid in the presence of a coupling agent to form the desired product, 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one. This synthesis method has been optimized to produce high yields of pure 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one, making it an ideal compound for scientific research applications.

Propriétés

Nom du produit

6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Formule moléculaire

C23H17F3N2O4

Poids moléculaire

442.4 g/mol

Nom IUPAC

6,9-bis(furan-2-yl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H17F3N2O4/c24-23(25,26)22(30)28-16-6-2-1-5-14(16)27-15-11-13(18-7-3-9-31-18)12-17(29)20(15)21(28)19-8-4-10-32-19/h1-10,13,21,27H,11-12H2

Clé InChI

WDXYBELJSVHFQV-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CO4)C(=O)C(F)(F)F)C5=CC=CO5

SMILES canonique

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CO4)C(=O)C(F)(F)F)C5=CC=CO5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.